Spiro[isoindoline-1,4'-piperidin]-3-one
Description
Significance of Spirocyclic Frameworks in Contemporary Medicinal Chemistry and Chemical Biology
Spirocyclic frameworks are of immense importance in medicinal chemistry and chemical biology due to their inherent structural novelty and conformational rigidity compared to their linear or fused-ring counterparts. researchgate.net This rigidity can lead to higher binding affinities and selectivities for biological targets by reducing the entropic penalty upon binding. The three-dimensional nature of spirocycles allows for a more precise orientation of functional groups in space, enabling a more effective exploration of the binding pockets of proteins and other biological macromolecules.
Compounds containing spiro-indole and isoindolinone frameworks are found in a wide array of natural alkaloids and have been shown to possess a broad spectrum of biological activities. researchgate.netnih.gov This has spurred significant interest in the synthesis of spiro-heterocycles as core structures for the development of new pharmaceuticals. nih.gov The incorporation of the piperidine (B6355638) moiety is also noteworthy, as it is a common scaffold in many biologically active compounds and natural products, known for its favorable pharmacokinetic properties.
Historical Development and Evolution of Research on the Spiro[isoindoline-1,4'-piperidin]-3-one Core
The exploration of spiro-piperidine structures as potential therapeutic agents dates back several decades. Early research in the 1970s focused on the synthesis and biological evaluation of related spiro[isobenzofuran-1(3H),4'-piperidines] as potential central nervous system (CNS) agents. nih.govnih.gov These initial studies laid the groundwork for understanding the structure-activity relationships of this class of compounds and highlighted their potential for interacting with biological targets in the CNS.
The synthesis of the specific this compound core and its derivatives has been a subject of interest for constructing libraries of drug-like molecules. Various synthetic strategies have been developed to access this scaffold, often involving multi-step sequences. For instance, a convenient route starting from 1-[(tert-butoxy)carbonyl]piperidine-4-carboxylic acid and 2-bromoaniline (B46623) has been reported, utilizing a palladium-catalyzed intramolecular cyclization as the key step to form the spiro[indole-3,4'-piperidin]-2-one system, a close analog. researchgate.net The development of efficient synthetic methods remains a crucial area of research to enable the exploration of the chemical space around this scaffold.
Current Research Landscape and Future Trajectories for the this compound Core
The current research landscape for this compound and its analogs is vibrant and expanding, with a primary focus on their therapeutic potential in various disease areas.
Anticancer Applications: A significant area of investigation is the development of derivatives as anticancer agents. For example, a series of 1″-(alkylsulfonyl)-dispiro[indoline-3,2′-pyrrolidine-3′,3″-piperidine]-2,4″-diones, which are structurally related to the core of interest, have demonstrated promising antiproliferative properties against a variety of human cancer cell lines, including MCF7 (breast), HCT116 (colon), A431 (skin), and PaCa2 (pancreas). nih.gov Some of these compounds exhibited higher efficacy than the standard references, sunitinib (B231) and 5-fluorouracil. nih.gov
Kinase Inhibition: The isoindolinone scaffold is also being explored for its potential as a kinase inhibitor. While not directly the target compound, spiro[indoline-3,2′-quinazoline]-2,4′(3′H)-dione derivatives have been synthesized and evaluated as potential inhibitors of kinases like FLT3, which is implicated in certain cancers. mdpi.com This suggests that the this compound core could also serve as a valuable template for designing novel kinase inhibitors.
Central Nervous System (CNS) Agents: Building on the historical context, the development of CNS agents remains a promising trajectory. The rigid conformation of the spiro-piperidine system is well-suited for targeting receptors and enzymes in the brain. For instance, derivatives of the closely related spiro[isobenzofuran-1(3H),4'-piperidine] have been investigated as high-affinity probes for sigma (σ) receptors, which are implicated in neurological disorders like Alzheimer's disease. acs.orgnih.gov
Antimicrobial and Other Activities: The versatility of the spiro-piperidine scaffold extends to other potential applications. For instance, spiro-piperidine derivatives have been synthesized and evaluated for their antileishmanial activity, with some compounds showing superior activity compared to the standard drug miltefosine. researchgate.net
Future research will likely focus on the development of more efficient and stereoselective synthetic routes to access a wider diversity of this compound derivatives. Furthermore, detailed structure-activity relationship (SAR) studies, aided by computational modeling, will be crucial to optimize the potency and selectivity of these compounds for specific biological targets. The exploration of this scaffold in new therapeutic areas is also a promising avenue for future investigations.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
spiro[2H-isoindole-3,4'-piperidine]-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O/c15-11-9-3-1-2-4-10(9)12(14-11)5-7-13-8-6-12/h1-4,13H,5-8H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKJBINGBZKSOFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12C3=CC=CC=C3C(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50573971 | |
| Record name | Spiro[isoindole-1,4'-piperidin]-3(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50573971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
788812-21-5 | |
| Record name | Spiro[isoindole-1,4'-piperidin]-3(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50573971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for Spiro Isoindoline 1,4 Piperidin 3 One and Its Derivatives
Strategies for Spirocyclic Construction
Formation of the Spiro-Center on Pre-existing Ring Systems
Derivatization and Annulation on Preformed Isoindoline (B1297411) Systems
The construction of the this compound core can be achieved through the strategic modification of an already formed isoindoline or isoindolinone system. This approach involves annulation, where a new ring is fused or attached at a specific position. Annulation reactions are a powerful tool in organic synthesis for building complex polycyclic structures from simpler precursors.
One common strategy involves the use of 2-sulfonylphthalide, which can react with various nucleophiles in a cascade of cyclizations and rearrangements to form spiro-lactones. acs.org For instance, in a process analogous to the synthesis of spiro-isobenzofuranones, a preformed isoindolinone could be functionalized to participate in a similar annulation. acs.org The general procedure involves reacting the phthalide (B148349) derivative with a suitable partner, such as a chalcone, in the presence of a base like cesium carbonate (Cs₂CO₃) in a solvent like tetrahydrofuran (B95107) (THF) under reflux conditions. acs.org This methodology has been shown to produce spiro-lactones, which are structurally related to the target compound, suggesting its potential applicability. acs.org
Furthermore, rhodium-catalyzed reactions have been employed to construct intricate nitrogen-containing ring structures. acs.org These reactions can proceed via a [2 + 2 + 1] annulation, combining components like a terminal alkyne and a nitrile. acs.org Adapting such a strategy, a preformed isoindoline bearing a nitrile or alkyne functionality could serve as the starting point for building the spiro-fused piperidine ring system.
Multicomponent Reaction (MCR) Approaches to this compound Analogues
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product containing the essential parts of all starting materials, represent a highly efficient strategy for generating molecular complexity. This approach is particularly valuable for creating libraries of structurally diverse compounds, such as spiro-fused heterocycles. uevora.ptnih.gov The operational simplicity, high atom economy, and ability to construct complex molecules in a single step make MCRs an attractive alternative to traditional multi-step syntheses. nih.gov For the synthesis of analogues of this compound, such as spirooxindoles, MCRs are extensively utilized. nih.gov
Isatin-Based Multicomponent Reactions for Spirooxindoles
Isatin and its derivatives are exceptionally versatile building blocks in MCRs for the synthesis of spirooxindoles, which are close structural analogues of spiroisoindolinones. uevora.ptnih.gov The carbonyl group at the C3 position of the isatin core is highly reactive, allowing for a wide array of chemical transformations. uevora.pt
A common MCR involves the reaction of an isatin, an active methylene (B1212753) compound (like malononitrile (B47326) or ethyl cyanoacetate), and a third component, which can vary widely. researchgate.net For example, a three-component reaction between isatins, malononitrile, and 8-hydroxyquinoline (B1678124) in the presence of piperidine as a catalyst yields functionalized spiro[indoline-3,4'-pyrano[3,2-h]quinolines]. researchgate.net Similarly, reacting isatins, an arylamine, and cyclopentane-1,3-dione in acetic acid provides a straightforward route to novel spiro[dihydropyridine-oxindoles]. nih.govbeilstein-journals.org
Another powerful MCR is the 1,3-dipolar cycloaddition of azomethine ylides. uevora.pt These ylides can be generated in situ from the condensation of isatin with an amino acid (such as sarcosine or L-thioproline). uevora.pt The subsequent reaction with a dipolarophile leads to the formation of complex spiropyrrolidine-oxindole systems. uevora.pt The diversity of accessible spirooxindoles can be expanded by varying the substituents on the isatin, the amino acid, and the dipolarophile. uevora.ptnih.gov
Below is a table summarizing the synthesis of various dispirooxindole derivatives via a base-promoted three-component reaction of 3-isatyl-1,4-dicarbonyl compounds, isatins, and ammonium (B1175870) acetate (B1210297). beilstein-journals.org
| Entry | Isatin Substituent (R¹) | Methyleneoxindole Substituent (R²) | Product | Yield (%) |
| 1 | H | H | 3a | 85 |
| 2 | 5-Br | H | 3b | 82 |
| 3 | 5-Cl | H | 3c | 83 |
| 4 | 5-F | H | 3d | 80 |
| 5 | 5-Me | H | 3e | 86 |
| 6 | H | 5-Br | 3f | 81 |
| 7 | H | 5-Cl | 3g | 83 |
| 8 | 5-Br | 5-Br | 3h | 76 |
| 9 | 5-Cl | 5-Cl | 3i | 78 |
Data sourced from a study on the selective construction of dispiro[indoline-3,2'-quinoline-3',3''-indoline] derivatives. beilstein-journals.org
Tandem Reactions for Spiro-Fused Heterocycles
Tandem reactions, also known as cascade or domino reactions, involve two or more sequential bond-forming transformations that occur under the same reaction conditions without the isolation of intermediates. This approach is highly efficient for rapidly assembling complex molecular architectures like spiro-fused heterocycles from simple starting materials. acs.orgchemistryviews.org
One example is the synthesis of spiro compounds through a tandem oxidative coupling and framework rearrangement. nih.gov An iron(III) chloride-mediated reaction of 2-naphthols can afford unique spiro compounds in high yields. nih.gov A different strategy involves a (4+4) annulation trajectory for the Hauser–Kraus annulation, which can lead to the synthesis of functionalized spiro-benzofurans from sulfonylphthalide and a chalcone. acs.org This process involves a cascade of cyclizations and rearrangements. acs.org
In the context of spirooxindole synthesis, tandem reactions are particularly powerful. For instance, a three-component tandem reaction catalyzed by a chiral phosphoric acid can be used to construct a spirooxindole scaffold fused to a seven-membered benzodiazepine (B76468) moiety. chemistryviews.org This reaction proceeds through a cascade enamine–imine formation and a Mannich reaction sequence. chemistryviews.org Similarly, controllable selective synthesis of spiro or fused heterocyclic scaffolds can be achieved through one-pot cascade reactions of 1-phenylpyrazolidinones with maleimides, involving a [4 + 1] spiroannulation. acs.org
Enantioselective Synthesis of Chiral this compound Analogues
The spiro carbon atom in the this compound core is a stereocenter. Therefore, the development of enantioselective synthetic methods to control the three-dimensional arrangement of this center is of paramount importance, particularly for applications in medicinal chemistry. Asymmetric catalysis, using either chiral organocatalysts or chiral metal complexes, provides the most efficient means to access enantiomerically enriched spirocyclic compounds. chemistryviews.orgrsc.org
Organocatalytic Asymmetric Methodologies
Organocatalysis, the use of small, chiral organic molecules to catalyze asymmetric transformations, has emerged as a powerful platform for the enantioselective synthesis of spiro compounds. rice.edu Chiral phosphoric acids, thioureas, and amine derivatives are common catalysts that can effectively induce chirality. chemistryviews.orgresearchgate.net
A notable example is the development of a cascade intramolecular spirocycloaddition reaction to construct polycyclic spiro[indoline-3,3'-piperidin]-6'-one scaffolds, which are close analogues of the target compound. researchgate.net This reaction, using a chiral bifunctional thiourea (B124793) catalyst, involves the in situ deprotection of a protected indole-alkynamide, followed by dearomatization and an intramolecular spirocycloaddition. researchgate.net The method provides a range of products in excellent yields and with good enantioselectivities. researchgate.net
Another powerful organocatalytic method is the asymmetric 1,3-dipolar cycloaddition. rice.edu The reaction of methyleneindolinones with aldehydes and amino esters, catalyzed by a chiral phosphoric acid, can provide spiro[pyrrolidin-3,3'-oxindole] derivatives with high yield and excellent stereoselectivity. rice.edu Similarly, a quinidine-derived squaramide has been used to catalyze the three-component cascade reaction of isatins, cyanoacetates, and 3-aminomaleimides to afford spiro[indoline-3,4-pyrrolo[3,4-b]pyridines] in good yields and high enantiomeric excess. nih.gov
The table below showcases the results of an organocatalytic cascade spirocycloaddition for constructing spiro[indoline-3,3'-piperidin]-6'-ones. researchgate.net
| Entry | Substituent (R¹) | Substituent (R²) | Substituent (R³) | Yield (%) | Enantiomeric Ratio (er) |
| 1 | H | Me | H | 95 | 92:8 |
| 2 | 5-Me | Me | H | 96 | 93:7 |
| 3 | 5-OMe | Me | H | 98 | 94:6 |
| 4 | 5-F | Me | H | 92 | 91:9 |
| 5 | 5-Cl | Me | H | 94 | 92:8 |
| 6 | 7-Me | Me | H | 90 | 90:10 |
| 7 | H | Et | H | 93 | 92:8 |
| 8 | H | Bn | H | 91 | 90:10 |
Data adapted from a study on the organocatalytic construction of spiro[indoline-3,3'-piperidin]-6'-one scaffolds. researchgate.net
Metal-Catalyzed Enantioselective Transformations
Transition-metal catalysis offers a complementary approach to organocatalysis for the enantioselective synthesis of spiroindoline and spiroisoindolinone scaffolds. Chiral ligands coordinated to a metal center can create a chiral environment that directs the stereochemical outcome of a reaction.
A dysprosium (Dy)-catalyzed cascade reaction of 3-(2-isocyanoethyl)indoles with aziridines has been developed for the asymmetric synthesis of polycyclic spiroindolines. rsc.org This method facilitates the assembly of these complex chiral architectures from readily available starting materials. rsc.org While this example leads to a different spirocyclic system, the principle of using a chiral rare-earth metal catalyst in a cascade process is applicable to the synthesis of other spiro-heterocycles.
Similarly, copper(I)-catalyzed difunctionalization of indolyl ynones via trifluoromethylation of the alkyne followed by a dearomatizing spirocyclization of the indole has been shown to construct CF₃-containing spiro[cyclopentane-1,3'-indole] scaffolds. researchgate.net Although not an enantioselective example, the use of chiral ligands in such copper-catalyzed transformations is a well-established strategy for achieving asymmetry. These metal-catalyzed methods highlight the potential for developing novel enantioselective routes to the this compound core.
Diastereoselective Synthesis Strategies and Control
The control of stereochemistry is paramount in the synthesis of biologically active compounds. For the this compound framework, achieving high diastereoselectivity is crucial as the spatial arrangement of substituents can significantly impact pharmacological activity. While specific diastereoselective syntheses exclusively for this compound are not extensively documented in the reviewed literature, general strategies for analogous spiro-piperidine and spiro-indoline systems offer valuable insights. These often involve catalyst-controlled processes to dictate the facial selectivity of key bond-forming reactions.
For instance, in related spirooxindole syntheses, the use of chiral catalysts in cycloaddition reactions has proven effective in controlling the stereochemical outcome. rsc.org Similarly, multicomponent reactions, often promoted by a base like piperidine, can lead to the formation of complex spiro structures with a high degree of diastereoselectivity. beilstein-journals.org The relative configuration of the final products in these reactions is often determined through single-crystal X-ray analysis. beilstein-journals.org The choice of catalyst and reaction conditions can be tuned to favor the formation of a specific diastereomer. rsc.org
Chemical Transformations and Functionalization Strategies of the this compound Core
The ability to further modify the core this compound structure is essential for creating libraries of analogues for structure-activity relationship (SAR) studies. This functionalization can be targeted at several positions within the molecule.
Derivatization of the Piperidine Nitrogen and Carbon Atoms
The secondary amine of the piperidine ring is a prime site for derivatization. Standard N-alkylation procedures, for example, can be employed to introduce a variety of substituents. researchgate.net These reactions typically involve treating the piperidine with an alkyl halide in the presence of a base. researchgate.net The choice of reaction conditions, such as the solvent and base, can be optimized to achieve the desired N-alkylated product. researchgate.net
Direct functionalization of the piperidine carbon atoms is more challenging. However, methods such as rhodium-catalyzed C-H insertion reactions have been developed for the site-selective functionalization of piperidines at the C2, C3, or C4 positions, controlled by the choice of catalyst and the nature of the nitrogen protecting group. nih.gov While not specifically demonstrated on the this compound core, these methodologies suggest potential pathways for its C-H functionalization.
Functionalization of the Isoindoline Ring System
The aromatic isoindoline portion of the scaffold offers another handle for chemical modification. Substituents can be introduced onto the benzene (B151609) ring to modulate the electronic and steric properties of the molecule. The synthesis of derivatives with various electron-donating or electron-withdrawing groups on the isoindoline ring has been reported for analogous spiroindoline compounds. rsc.org The nature of these substituents can influence the reactivity and biological activity of the final compound. For example, electron-withdrawing groups on the aromatic ring have been observed to affect the yields of certain synthetic transformations. rsc.org
Scaffold Diversification via Linker Chemistry and Substituent Introduction
The versatility of the this compound scaffold can be expanded by introducing diverse substituents and linkers. This can be achieved through various synthetic strategies, including multicomponent reactions that allow for the incorporation of multiple points of diversity in a single step. beilstein-journals.orgbeilstein-journals.org For instance, three-component reactions involving isatins, amines, and other building blocks can generate highly substituted spiro-piperidine systems. beilstein-journals.orgbeilstein-journals.org The substituents on the starting materials directly translate to diversity in the final products.
Green Chemistry Principles in the Synthesis of this compound
The principles of green chemistry are increasingly being integrated into synthetic organic chemistry to develop more environmentally friendly processes.
Catalyst-Free and Environmentally Benign Reaction Conditions
Recent efforts in the synthesis of related spirocyclic compounds have focused on the development of catalyst-free and environmentally benign reaction conditions. One-pot, three-component reactions have been reported for the synthesis of spiro[indoline-3,2'-pyrrole] derivatives under catalyst-free conditions in refluxing isopropanol, offering high regioselectivity and good yields. researchgate.net Although this example does not produce the exact target scaffold, it highlights a promising green chemistry approach that could potentially be adapted. The use of greener solvents and the avoidance of heavy metal catalysts are key aspects of these methodologies. researchgate.netjsynthchem.com
Sustainable Solvent Selection for Improved Reaction Efficiency
The selection of an appropriate solvent is crucial in the synthesis of this compound and its derivatives, as it can significantly impact reaction rates, yields, and the environmental footprint of the process. Traditional syntheses of related heterocyclic compounds often rely on polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and N-methyl-2-pyrrolidone (NMP). While effective in solubilizing reactants and intermediates, these solvents are facing increasing regulatory scrutiny due to their toxicity and environmental concerns. sigmaaldrich.comresearchgate.net Consequently, a key aspect of modern synthetic chemistry is the exploration of greener and more sustainable solvent alternatives.
Recent research has highlighted several bio-based and less hazardous solvents as viable replacements. For instance, 2-Methyltetrahydrofuran (2-MeTHF), derived from renewable resources like corncobs, presents a safer alternative to chlorinated solvents and tetrahydrofuran (THF). sigmaaldrich.com Similarly, Cyrene™ (dihydrolevoglucosenone) and γ-valerolactone (GVL) are emerging as promising bio-based dipolar aprotic solvents that can potentially replace DMF in various synthetic applications. nih.gov In the context of lactam synthesis, mixtures of DMSO with ethyl acetate (EtOAc) have been explored as a greener alternative to pure DMF, offering comparable resin swelling and viscosity for solid-phase peptide synthesis, a technique that shares principles with the synthesis of some heterocyclic scaffolds. iris-biotech.de
The use of alcohols, such as ethanol (B145695) and isopropanol, is also a key strategy in greening the synthesis of spirocyclic compounds. These solvents are biodegradable, have low toxicity, and are readily available from renewable feedstocks. sigmaaldrich.com Catalyst-free, three-component reactions for the synthesis of spiro[indoline-3,2'-pyrrole] derivatives have been successfully carried out in refluxing isopropanol, highlighting the potential of alcohols as effective and sustainable reaction media for constructing complex spiro-heterocycles. researchgate.net Furthermore, aqueous conditions, sometimes in the presence of a phase-transfer catalyst, represent the ultimate green solvent choice and have been employed for the synthesis of other spiro-indole derivatives.
The following table summarizes a selection of sustainable solvents and their potential applications in the synthesis of this compound and related structures, based on reported methodologies for analogous compounds.
| Sustainable Solvent | Potential Application in Synthesis | Rationale for Use | Reference Example (Analogous Compounds) |
| 2-Methyltetrahydrofuran (2-MeTHF) | Replacement for THF and other ether solvents in cyclization and functional group manipulation steps. | Derived from renewable resources, safer than many traditional ethers. sigmaaldrich.com | Used as a greener solvent in various organic transformations. |
| Ethanol/Isopropanol | Solvent for multi-component reactions and cyclization steps. | Biodegradable, low toxicity, readily available from renewable sources. sigmaaldrich.com | Synthesis of spiro[indoline-3,2'-pyrroles] in refluxing isopropanol. researchgate.net |
| Water | Solvent for specific reaction types, potentially with phase-transfer catalysts or co-solvents. | Most environmentally benign solvent, though solubility of reactants can be a challenge. | Aqueous-mediated synthesis of spiro[indole-thiazolidinones]. |
| Cyrene™ (dihydrolevoglucosenone) | Alternative to DMF and NMP for reactions requiring a polar aprotic medium. | Bio-based, biodegradable, and a safer alternative to traditional polar aprotic solvents. nih.gov | Used as a green alternative to DMF in the synthesis of metal-organic frameworks. nih.gov |
| γ-Valerolactone (GVL) | Green polar aprotic solvent for amide bond formation and other polar reactions. | Bio-derived, low vapor pressure, and biodegradable. nih.gov | Investigated as a green solvent for various chemical syntheses. |
| DMSO/Ethyl Acetate Mixtures | Replacement for pure DMF in reactions requiring high polarity, such as coupling reactions. | Reduces the overall amount of hazardous DMF while maintaining solubility and reactivity. iris-biotech.de | Used as a greener solvent system in solid-phase peptide synthesis. iris-biotech.de |
Synthetic Challenges and Future Directions in this compound Synthesis
The construction of the this compound scaffold, while promising for drug discovery, presents several synthetic challenges that are the focus of ongoing research and future innovations.
Synthetic Challenges:
Construction of the Spirocyclic Core: The creation of the spiro-quaternary carbon center is inherently challenging due to steric hindrance. rsc.org This often requires carefully designed synthetic routes and optimized reaction conditions to achieve good yields and avoid the formation of side products.
Solvent Compatibility in Telescoped Reactions: In continuous or telescoped multi-step syntheses, switching solvents between reaction stages can be a major hurdle. whiterose.ac.uk Finding a single solvent or a compatible solvent system that is suitable for all reaction steps is often difficult, necessitating complex solvent-swapping procedures.
Control of Stereochemistry: For derivatives of this compound with additional chiral centers, controlling the stereoselectivity of the reactions is a significant challenge. This often requires the use of chiral catalysts or auxiliaries, which can add to the cost and complexity of the synthesis.
Functional Group Tolerance: The development of robust synthetic methods that are tolerant of a wide range of functional groups is crucial for creating diverse libraries of this compound derivatives for structure-activity relationship (SAR) studies.
Future Directions:
Development of Novel Catalytic Systems: The future of this compound synthesis will likely rely on the development of more efficient and selective catalytic systems. This includes organocatalysis, which avoids the use of toxic and expensive metals, and photoredox catalysis, which can enable novel bond formations under mild conditions. rsc.orgresearchgate.net
Flow Chemistry and Automation: Continuous flow synthesis offers several advantages over traditional batch processing, including improved safety, better reaction control, and the potential for easier scale-up. whiterose.ac.uk Integrating flow chemistry with automated systems for reaction optimization and purification will be a key trend in making the synthesis of complex molecules like this compound more efficient and reproducible. whiterose.ac.uk
One-Pot and Multi-component Reactions: Designing synthetic routes that combine multiple transformations into a single operation (one-pot) or that bring together three or more reactants in a single step (multi-component reactions) will continue to be a major focus. nih.gov These approaches improve atom economy, reduce waste, and simplify synthetic procedures.
Expanded Use of Green Solvents and Bio-based Reagents: The push towards more sustainable chemical manufacturing will drive further research into the use of green solvents and reagents derived from renewable feedstocks. This includes the broader adoption of solvents like Cyrene™, GVL, and 2-MeTHF, as well as the development of new bio-based starting materials. sigmaaldrich.comnih.gov
Advanced Purification Techniques: To address the challenges of purification, future research will likely focus on developing more sustainable and efficient methods. This could include techniques like supercritical fluid chromatography (SFC) and membrane-based separations to reduce solvent consumption and waste generation.
The following table outlines some of the key future directions and their potential impact on the synthesis of this compound.
| Future Direction | Description | Potential Impact on Synthesis | Relevant Research Areas |
| Organocatalysis | The use of small organic molecules as catalysts. | Avoids toxic and expensive metals, often provides high stereoselectivity. rsc.org | Asymmetric synthesis, C-H activation. |
| Flow Chemistry | Performing reactions in a continuous stream rather than a batch. | Improved safety, scalability, and reaction control. whiterose.ac.uk | Process intensification, automated synthesis. |
| Multi-component Reactions | Combining three or more starting materials in a single reaction vessel to form a complex product. | Increased efficiency, reduced waste, and rapid generation of molecular diversity. nih.gov | Combinatorial chemistry, drug discovery. |
| Photoredox Catalysis | Using light to drive chemical reactions via single-electron transfer. | Enables novel bond formations under mild conditions. researchgate.net | Radical chemistry, C-H functionalization. |
| Sustainable Purification | The development and implementation of environmentally friendly separation techniques. | Reduced solvent consumption and waste generation. | Supercritical fluid chromatography (SFC), membrane filtration. |
Advanced Spectroscopic and Structural Analysis of Spiro Isoindoline 1,4 Piperidin 3 One Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural analysis of spiro[isoindoline-1,4'-piperidin]-3-one derivatives, providing profound insights into the molecular backbone and stereochemical arrangement.
One-dimensional ¹H and ¹³C NMR spectra offer the initial and fundamental characterization of the this compound scaffold.
In the ¹H NMR spectrum of derivatives, characteristic signals for the aromatic protons of the isoindolinone ring typically appear in the downfield region, often as multiplets. For instance, in a series of furoxan-coupled spiro-isoquinolino piperidine (B6355638) derivatives, the aromatic protons of the isoquinoline (B145761) moiety were observed in the range of δ 7.18–8.02 ppm. nih.gov The protons on the piperidine ring exhibit diastereotopic behavior due to the spirocyclic nature of the molecule. This results in distinct signals for the axial and equatorial protons, which often appear as multiplets in the upfield region. For example, in one study, the diastereotopic piperidinyl protons (H₂C-2″ and H₂C-6″) appeared as distinct signals, with the upfield protons resonating as doublets at δ 2.25 and 3.54 ppm, and the downfield protons overlapping in a multiplet at δ 3.93–3.98 ppm. nih.gov The NH proton of the isoindolinone lactam and the piperidine amine (if unsubstituted) give rise to broad singlets, with their chemical shifts being sensitive to solvent and concentration. A broad singlet observed around δ 6.37-6.4 ppm has been attributed to the NH proton in some derivatives. nih.gov
The ¹³C NMR spectrum provides complementary information, confirming the carbon framework. The carbonyl carbon of the isoindolinone ring is a key diagnostic signal, typically resonating in the highly deshielded region of the spectrum. For example, a signal at δ 176.12 ppm has been assigned to this carbonyl group. researchgate.net The spiro carbon, the quaternary carbon at the junction of the two rings, is another characteristic signal, often found in the range of δ 60-75 ppm. nih.gov In one derivative, the spiro carbon was observed at δ 61.2 ppm. nih.gov The aromatic carbons of the isoindolinone ring give rise to a series of signals in the δ 110-150 ppm range, while the carbons of the piperidine ring are typically found in the more shielded region of δ 30-60 ppm. nih.gov For instance, the piperidinyl methylene (B1212753) carbons H₂C-6″ and H₂C-2″ have been observed at δ 46.5 and 47.9 ppm, respectively. nih.gov
Table 1: Representative ¹H NMR Chemical Shift Data for a this compound Derivative
| Proton Assignment | Chemical Shift (δ ppm) | Multiplicity |
| Aromatic-H | 7.18-8.02 | m |
| NH (lactam) | ~6.4 | br s |
| Piperidine-H (axial) | ~2.25, ~3.54 | d |
| Piperidine-H (equatorial) | 3.93-3.98 | m |
Data compiled from representative literature values. nih.govnih.gov Actual shifts can vary based on substitution.
Table 2: Representative ¹³C NMR Chemical Shift Data for a this compound Derivative
| Carbon Assignment | Chemical Shift (δ ppm) |
| C=O (lactam) | ~176 |
| Aromatic-C | 110-150 |
| Spiro-C | ~61-75 |
| Piperidine-C | 30-60 |
Data compiled from representative literature values. nih.govnih.govresearchgate.net Actual shifts can vary based on substitution.
While one-dimensional NMR provides foundational data, two-dimensional (2D) NMR techniques are crucial for unambiguously assigning proton and carbon signals and for determining the connectivity and stereochemistry of this compound derivatives.
COSY (Correlation Spectroscopy) is instrumental in establishing proton-proton (¹H-¹H) coupling networks. It allows for the tracing of spin systems within the molecule, confirming the connectivity of protons on the piperidine ring and within the aromatic system of the isoindolinone core.
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms (¹H-¹³C). This technique is invaluable for assigning the carbon signals based on their attached, and often more easily assigned, protons. For instance, the signals of the piperidine methylene carbons can be definitively assigned by their correlation to the corresponding axial and equatorial protons. nih.gov
ROESY (Rotating-frame Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons. This is particularly important for determining the relative stereochemistry at the spiro center and the conformation of the piperidine ring. Through-space correlations between protons on the isoindolinone and piperidine moieties can confirm the stereochemical arrangement of substituents.
The combined application of these 2D NMR techniques allows for a detailed and confident elucidation of the complex three-dimensional structure of these spirocyclic compounds in solution. researchgate.net
High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is a powerful tool for the analysis of this compound derivatives, providing two critical pieces of information: the exact molecular formula and insights into the molecule's structure through fragmentation analysis.
By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically to four or more decimal places), HRMS allows for the unambiguous determination of the elemental composition of the parent ion. nih.gov This is essential for confirming the successful synthesis of the target compound and distinguishing it from other potential products with the same nominal mass. For the parent compound, this compound, the molecular formula is C₁₂H₁₄N₂O, with a calculated monoisotopic mass of 202.1106 Da. nih.gov
Collision-Induced Dissociation (CID) experiments within the mass spectrometer provide valuable structural information by inducing fragmentation of the parent ion. The resulting fragmentation pattern is often characteristic of the compound class. While detailed fragmentation studies specifically for the parent this compound are not extensively reported, general fragmentation behaviors of related isoquinoline and indoline (B122111) alkaloids can offer predictive insights. nih.gov Common fragmentation pathways for such heterocyclic systems may involve cleavages of the piperidine ring, loss of substituents, and retro-Diels-Alder type reactions. The analysis of these fragment ions helps to piece together the molecular structure, corroborating the data obtained from NMR spectroscopy. For example, in related spiro[indoline-3,3′-indolizine]s, observed fragments corresponded to logical cleavages of the molecular structure. nih.gov
Table 3: Mass Spectrometry Data for this compound
| Parameter | Value | Reference |
| Molecular Formula | C₁₂H₁₄N₂O | nih.gov |
| Molecular Weight | 202.25 g/mol | nih.gov |
| Exact Mass | 202.110613074 Da | nih.gov |
X-ray Crystallography for Absolute Stereochemistry and Solid-State Conformation Determination
X-ray crystallography provides the most definitive structural information for this compound derivatives by determining the precise three-dimensional arrangement of atoms in the solid state. This technique is unparalleled in its ability to establish the absolute stereochemistry at the spiro center and any other chiral centers within the molecule.
The crystal structure reveals detailed information about bond lengths, bond angles, and torsion angles, which collectively define the molecule's conformation. researchgate.net For instance, in related spirocyclic systems, X-ray analysis has been used to confirm the chair conformation of the six-membered piperidine ring and the relative orientation of substituents as either axial or equatorial. nih.govresearchgate.net This information is crucial for understanding how the molecule might interact with biological targets.
Furthermore, X-ray crystallography elucidates the intermolecular interactions, such as hydrogen bonding and π-π stacking, that govern the packing of molecules in the crystal lattice. researchgate.net These non-covalent interactions can provide insights into the molecule's physical properties and potential for forming specific interactions in a biological environment. The crystal structure of a derivative, for example, revealed an elaborate system of N-H···O and O-H···O hydrogen bonds that stabilize the supramolecular structure. researchgate.net
Table 4: Example Crystallographic Data for a Related Spirooxindole Derivative
| Parameter | Value |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 11.8333(6) |
| b (Å) | 12.8151(6) |
| c (Å) | 17.1798(8) |
| α (°) | 77.317(4) |
| β (°) | 74.147(4) |
| γ (°) | 66.493(5) |
| V (ų) | 2280.0(2) |
Data from a representative 5-bromospiro[indoline-3,7'-pyrano[3,2-c:5,6-c']dichromene]-2,6',8'-trione. researchgate.net Data for the parent compound is not available.
Conformational Analysis and Stereochemical Assignment through Spectroscopic and Computational Methods
A comprehensive understanding of the conformational preferences and stereochemistry of this compound derivatives is achieved by integrating experimental spectroscopic data with computational modeling. nih.govresearchgate.net This synergistic approach allows for a more complete picture of the molecule's three-dimensional structure and dynamics, both in solution and in the gas phase.
Spectroscopic techniques, particularly NMR, provide experimental evidence for the dominant conformation in solution. For example, the coupling constants and NOE/ROE data from ¹H NMR experiments can be used to infer the geometry of the piperidine ring and the relative orientation of its substituents.
Computational methods, such as Density Functional Theory (DFT), are employed to calculate the energies of different possible conformers and stereoisomers. modgraph.co.uk By comparing the calculated NMR chemical shifts and coupling constants for these optimized geometries with the experimental data, the most likely conformation in solution can be identified. This combined approach is particularly powerful for assigning the absolute stereochemistry when X-ray quality crystals cannot be obtained.
Furthermore, computational models can predict the flexibility of the molecule, identifying low-energy transition states between different conformers. researchgate.net This dynamic information is crucial for understanding the molecule's behavior and its potential to adopt different shapes when interacting with other molecules. The integration of these methods provides a robust framework for the complete stereochemical and conformational assignment of this compound derivatives.
Computational Chemistry and Molecular Modeling Studies of Spiro Isoindoline 1,4 Piperidin 3 One
Molecular Docking Simulations for Ligand-Target Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to forecast the binding mode and affinity of small molecules, such as Spiro[isoindoline-1,4'-piperidin]-3-one derivatives, to the active site of a biological target, typically a protein or enzyme.
Docking algorithms explore various possible conformations of the ligand within the binding site of a receptor and score them based on factors like intermolecular energies. This process results in a prediction of the binding energy or affinity (often expressed in kcal/mol), which helps in ranking potential drug candidates.
For scaffolds related to this compound, docking studies have been instrumental. For instance, studies on spiro[5,8-methanoquinazoline-2,3′-indoline]-2′,4-dione derivatives, which share a spiro-fused heterocyclic structure, have been conducted against targets like human mast cell tryptase, a protease involved in inflammatory responses. mdpi.com In these simulations, different derivatives are docked into the enzyme's active site to predict their binding affinity. Similarly, spiro[isoquinoline-4(3H),4'-piperidin]-3-ones, which are close structural analogues, have been evaluated as ligands for the nociceptin (B549756) opioid peptide (NOP) receptor, with modeling used to understand their structure-activity relationships. nih.gov A hypothetical docking study of this compound would involve preparing the 3D structure of the molecule and docking it into the binding site of a relevant target to predict its binding score and orientation.
Table 1: Example of Molecular Docking Scores for Analogue Spirooxindole Compounds against Cancer-Related Protein Targets This table presents illustrative data from studies on related spirooxindole (SOX) derivatives to demonstrate how binding affinities are reported. mdpi.com
| Compound | Target Protein | Binding Affinity (ΔG, kcal/mol) |
| SOX Derivative 4a | CD-44 | -6.65 |
| SOX Derivative 4a | EGFR | -6.55 |
| SOX Derivative 4a | AKR1D1 | -8.73 |
| SOX Derivative 4a | HER-2 | -7.27 |
| Data sourced from studies on functionalized spiro[indoline-3,5′-pyrroline]-2,2′dione derivatives. mdpi.com |
Beyond predicting binding affinity, molecular docking provides a detailed 3D model of the ligand-receptor complex, which is crucial for understanding the key molecular interactions that stabilize the binding. These interactions typically include:
Hydrogen Bonds: Formed between hydrogen bond donors (like the N-H groups in the piperidine (B6355638) and isoindolinone rings) and acceptors (like carbonyl oxygens or specific amino acid residues in the target).
Hydrophobic Interactions: Occur between the nonpolar parts of the ligand (such as the benzene (B151609) ring of the isoindolinone core) and hydrophobic pockets in the receptor.
Electrostatic Interactions: Ionic bonds or salt bridges, for instance between a protonated piperidine nitrogen and an acidic residue like aspartate or glutamate (B1630785) in the binding site.
In studies of spiro[pyrrolidine-3,3′-oxindole] analogues targeting the 5-HT6 receptor, docking revealed that the protonated nitrogen of the spiro-fused ring forms a critical hydrogen bond with an aspartate residue (Asp106), while the aromatic core engages in hydrophobic interactions with residues like tryptophan and phenylalanine. mdpi.com For this compound, the carbonyl oxygen and the two nitrogen atoms are potential hydrogen bonding sites, and the phenyl ring is a key site for hydrophobic and π-π stacking interactions.
Quantitative Structure-Activity Relationship (QSAR) Analysis
QSAR is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity.
To build a QSAR model, the structures of a set of molecules with known biological activities are represented by numerical values known as molecular descriptors. These descriptors quantify various aspects of the molecule:
Topological Descriptors: Describe the connectivity and branching of atoms.
Geometrical Descriptors: Relate to the 3D shape of the molecule, such as molecular surface area.
Electronic Descriptors: Quantify electronic properties like dipole moment and partial charges on atoms.
Physicochemical Descriptors: Include properties like logP (lipophilicity) and polarizability.
In a QSAR study on antineoplastic dispiro[3H-indole-3,2'-pyrrolidine-3',3"-piperidines], various descriptors were calculated to build a model correlating structure with anticancer activity. nih.gov The resulting models identified which descriptors were most influential, guiding the design of more potent compounds. For a series of this compound derivatives, one could correlate descriptors with a measured activity (e.g., receptor binding) to identify key structural features.
Table 2: Examples of Physicochemical Descriptors Used in QSAR Models of Spiro-Alkaloids This table lists descriptors typically found to be significant in QSAR studies of related spiro-alkaloid compounds. nih.gov
| Descriptor Type | Example Descriptor | Physicochemical Meaning |
| Constitutional | Molecular Weight | Size of the molecule |
| Topological | Wiener Index | Branching and compactness of the molecular graph |
| Electronic | HOMO Energy | Electron-donating ability (reactivity) |
| Electronic | LUMO Energy | Electron-accepting ability (reactivity) |
| Physicochemical | LogP | Lipophilicity / Hydrophobicity |
| Geometrical | Solvent Accessible Surface Area | Area of the molecule exposed to a solvent |
Once significant descriptors are identified, a mathematical equation is developed using statistical methods (e.g., multiple linear regression, partial least squares) to form the QSAR model. This model can then be used to predict the activity of new, unsynthesized compounds. A validated QSAR model is a powerful tool for in silico screening of virtual libraries and for prioritizing which derivatives of a lead compound, like this compound, should be synthesized to maximize biological activity.
Quantum Chemical Calculations for Mechanistic Insights and Reactivity Prediction
Quantum chemical methods, such as Density Functional Theory (DFT), provide a highly accurate description of the electronic structure of a molecule. nih.gov These calculations are used to understand molecular geometry, stability, and chemical reactivity. DFT studies on isoindoline-1,3-dione derivatives have been used to analyze the distribution of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). nih.gov The energy and location of these frontier orbitals are critical for predicting how a molecule will react, as they represent the regions most likely to donate and accept electrons, respectively.
For this compound, DFT calculations could be used to:
Determine the most stable 3D conformation of the molecule.
Calculate the electrostatic potential map to identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions, predicting sites of interaction.
Analyze the HOMO-LUMO energy gap, which is an indicator of chemical reactivity and kinetic stability.
Simulate theoretical vibrational (IR) and NMR spectra to aid in experimental characterization. nih.gov
Such calculations provide fundamental insights into the intrinsic properties of the molecule, complementing the interaction-focused information from molecular docking and the correlative data from QSAR.
Rationalization of Regioselectivity and Stereoselectivity in Synthetic Pathways
The synthesis of complex spirocyclic systems such as this compound often yields multiple potential isomers. Controlling the regioselectivity (the orientation of bond formation) and stereoselectivity (the 3D arrangement of atoms) is a primary challenge for synthetic chemists. Computational chemistry, particularly methods based on Density Functional Theory (DFT), offers a powerful approach to rationalize and predict the outcomes of these intricate reactions.
Synthetic routes to spiro-fused piperidines and related isoindolinones frequently involve multi-component reactions, such as the 1,3-dipolar cycloaddition. rsc.org In these reactions, an azomethine ylide can be generated in situ and reacted with a dipolarophile to form the spirocyclic core. whiterose.ac.uk The reaction can proceed through different pathways, leading to various regio- and stereoisomers.
Computational modeling can elucidate the mechanisms of these reactions by:
Calculating Transition State Energies: By modeling the potential transition states for different reaction pathways, chemists can calculate their relative activation energies. The pathway with the lowest energy barrier is the most kinetically favorable and is therefore predicted to be the major product. This approach has been successfully used to explain the high diastereoselectivity observed in the synthesis of complex spiro[indoline-3,3′-pyrrolo[1,2-a]quinolines]. rsc.org
Analyzing Frontier Molecular Orbitals (FMO): FMO theory helps in predicting the regioselectivity of cycloaddition reactions by analyzing the interaction between the Highest Occupied Molecular Orbital (HOMO) of the dipole and the Lowest Unoccupied Molecular Orbital (LUMO) of the dipolarophile (or vice-versa). The preferred regioisomer is the one resulting from the orbital interaction with the smallest energy gap and greatest orbital overlap.
Determining Product Stability: DFT calculations can also determine the thermodynamic stability of the possible final products. By comparing the total energies of the different isomers, the most thermodynamically stable product can be identified. In many cases, the observed product is the one that is most stable. rsc.org
For instance, in the synthesis of related spirooxindole derivatives, DFT calculations have been employed to investigate the mechanism and selectivity of the reactions, confirming the experimentally observed structures. researchgate.net While specific DFT studies rationalizing the synthesis of the parent this compound are not extensively documented in publicly available literature, the principles derived from studies on analogous spiroindoline and spirooxindole systems are directly applicable. whiterose.ac.ukresearchgate.net These computational methods provide a theoretical framework that guides the choice of reactants, catalysts, and reaction conditions to achieve the desired isomeric purity.
Molecular Dynamics Simulations for Conformational Sampling and Binding Dynamics
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov For a flexible molecule like this compound, MD simulations are invaluable for exploring its conformational landscape and understanding how it interacts with biological targets, such as proteins or nucleic acids.
Key applications of MD simulations for this compound include:
Conformational Sampling: The piperidine and isoindolinone rings can adopt various conformations (e.g., chair, boat, twist-boat for the piperidine ring). MD simulations can sample these different conformations, providing a statistical distribution of the most populated and energetically favorable shapes the molecule adopts in solution or within a binding site. Energy calculations on different conformations of spiro-substituted piperidines have been used to identify conformationally restricted arrangements that are crucial for receptor binding. nih.gov
Binding Dynamics and Stability: When a ligand binds to a protein, the resulting complex is not static. MD simulations can model the dynamic behavior of the this compound derivative within the protein's binding pocket. This allows researchers to assess the stability of the complex over time, identify key intermolecular interactions (like hydrogen bonds and hydrophobic contacts), and observe how water molecules mediate the binding. Such studies have been performed on related spiro-isoquinolino piperidine derivatives to gain structural insights into their interaction with enzymes like phosphodiesterase. nih.gov
Free Energy Calculations: Techniques like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be applied to MD simulation trajectories to estimate the binding free energy of a ligand to its target. This provides a quantitative measure of binding affinity, which is critical for ranking potential drug candidates and guiding lead optimization.
Computational studies on the related 3H-spiro[isobenzofuran-1,4′-piperidine] scaffold have shown that the positioning of the spiro-piperidine portion can significantly influence binding affinity and selectivity for different receptors. nih.gov MD simulations can help elucidate the structural basis for these observations by revealing the precise interactions that stabilize the ligand-receptor complex.
In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties
Before a compound can become a viable drug, it must possess favorable ADME properties, which govern its pharmacokinetic profile. In silico ADME prediction tools, such as SwissADME and PreADMET, are widely used in the early stages of drug discovery to evaluate the potential of a molecule to have drug-like characteristics, thereby reducing the time and cost associated with experimental assays. nih.govresearchgate.netsciensage.info
The predicted physicochemical and pharmacokinetic properties for the core structure of this compound are summarized below. These predictions are based on its chemical structure and calculated using established computational models.
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value | Significance in Drug Discovery |
| Molecular Formula | C₁₂H₁₄N₂O | Defines the elemental composition. |
| Molecular Weight | 202.25 g/mol | Influences absorption and distribution; values <500 g/mol are generally preferred for oral drugs (Lipinski's Rule of Five). nih.gov |
| logP (Lipophilicity) | 0.70 | Indicates the balance between solubility in aqueous and lipid environments; affects absorption, distribution, and metabolism. nih.gov |
| Topological Polar Surface Area (TPSA) | 41.13 Ų | Predicts cell permeability; values <140 Ų are generally associated with good oral bioavailability. nih.gov |
| Hydrogen Bond Donors | 2 | Influences solubility and binding to targets; ≤5 is preferred by Lipinski's rules. nih.gov |
| Hydrogen Bond Acceptors | 2 | Influences solubility and binding to targets; ≤10 is preferred by Lipinski's rules. nih.gov |
| Rotatable Bonds | 0 | A measure of molecular flexibility; ≤10 is generally favorable for oral bioavailability. nih.gov |
Data sourced from PubChem (CID 15548169) and calculated using computational models. nih.gov
Table 2: Predicted ADME Properties of this compound
| Parameter | Prediction | Implication |
| Absorption | ||
| GI Absorption | High | The compound is likely to be well-absorbed from the gastrointestinal tract. |
| BBB Permeant | No | The compound is unlikely to cross the blood-brain barrier, potentially reducing CNS side effects. |
| P-gp Substrate | No | Not likely to be actively effluxed by P-glycoprotein, which can improve bioavailability. phytojournal.com |
| Distribution | ||
| Plasma Protein Binding | High (predicted) | The extent of binding to plasma proteins affects the free concentration of the drug available to exert its effect. |
| Metabolism | ||
| CYP1A2 inhibitor | No | Unlikely to inhibit the CYP1A2 enzyme, reducing the potential for drug-drug interactions. nih.gov |
| CYP2C19 inhibitor | No | Unlikely to inhibit the CYP2C19 enzyme. nih.gov |
| CYP2C9 inhibitor | Yes | May inhibit the CYP2C9 enzyme, indicating a potential for interactions with other drugs metabolized by this pathway. |
| CYP2D6 inhibitor | No | Unlikely to inhibit the CYP2D6 enzyme. nih.gov |
| CYP3A4 inhibitor | No | Unlikely to inhibit the CYP3A4 enzyme, a major enzyme in drug metabolism. nih.govresearchgate.net |
| Excretion | ||
| Water Solubility | Soluble | Good water solubility is favorable for administration and distribution in the body. phytojournal.com |
| Drug-Likeness | ||
| Lipinski's Rule | Yes (0 violations) | Meets the criteria for a drug-like molecule with good potential for oral bioavailability. |
| Bioavailability Score | 0.55 | A score indicating a good probability of the compound having favorable pharmacokinetic properties. |
These predictions are generated using established in silico models (e.g., SwissADME) and provide a preliminary assessment. Experimental validation is required. nih.govphytojournal.com
The in silico analysis suggests that the this compound scaffold possesses a favorable foundational profile for drug development. It adheres to Lipinski's Rule of Five, indicating good potential for oral bioavailability, and is predicted to have high gastrointestinal absorption. While it shows a potential for inhibiting the CYP2C9 enzyme, it does not appear to inhibit other major CYP450 isoforms, which is a positive attribute. nih.gov These computational predictions serve as a critical starting point, enabling medicinal chemists to prioritize synthetic efforts and design derivatives with optimized efficacy and pharmacokinetic profiles.
Medicinal Chemistry Applications and Drug Design Principles Based on Spiro Isoindoline 1,4 Piperidin 3 One
Lead Compound Identification and Optimization Strategies
The discovery of a lead compound is a critical first step in the drug development pipeline. For scaffolds related to spiro[isoindoline-1,4'-piperidin]-3-one, lead identification has been achieved through various strategies, including the investigation of structurally similar natural products and high-throughput screening of compound libraries.
A notable example, though involving the closely related spiro[isobenzofuran-1(3H),4'-piperidine] scaffold, highlights a common approach to lead identification. In the quest for novel neurokinin (NK) receptor antagonists, analysis of the existing antagonist SR48968 revealed that a 4-phenyl group on the piperidine (B6355638) ring was crucial for its activity. nih.gov This led to the design of spiro[isobenzofuran-1(3H),4'-piperidine] as a conformationally restricted analog, resulting in the identification of YM-35375 as a new lead compound with potent NK2 receptor antagonism. nih.gov This strategy of conformationally constraining a known pharmacophore is a powerful tool in lead discovery.
Once a hit or lead compound is identified, optimization is carried out to improve its potency, selectivity, and pharmacokinetic properties. For spirocyclic systems, this often involves a systematic exploration of the different substitution points on the scaffold. In the development of spiro[pyrrolidine-3,3′-oxindole] derivatives, a related class of spiro compounds, hit-to-lead optimization involved several key steps. mdpi.com The initial hit was identified through virtual fragment screening. mdpi.com Subsequent optimization efforts focused on:
Structure-Activity Relationship (SAR) analysis: This involved synthesizing and testing a series of analogs with modifications at various positions to understand which functional groups contribute to biological activity. For instance, different substituents were explored on the 2'-phenyl group of the spiro[indoline-3,3'-pyrrolidin]-2-one (B1313615) scaffold. mdpi.com
Introduction of key pharmacophores: The incorporation of known pharmacophoric elements, such as a phenylsulfonyl group, was investigated to enhance target engagement. mdpi.com
Scaffold modification: The chemical scaffold itself was modified, for example, by reducing the oxindole (B195798) to an indoline (B122111), to explore new chemical space and improve properties. mdpi.com
These optimization strategies led to the development of ligands with submicromolar affinities for the 5-HT6 receptor, demonstrating the potential of these spiro scaffolds as viable leads for further development. mdpi.com
Role of the this compound Scaffold as a Privileged Structure in Drug Discovery
Spirocyclic scaffolds, including the this compound core, are increasingly recognized as privileged structures in drug discovery. A privileged structure is a molecular framework that is capable of binding to multiple, unrelated biological targets. The incorporation of a spiro center introduces a three-dimensional, rigid structure that can be advantageous for target binding compared to more flexible, linear molecules. nih.gov
Spiroindolines and spiroindoles are considered an important class of spirocyclic compounds that are present in a wide array of pharmaceuticals and biologically active natural alkaloids. researchgate.net Their rigid nature can lead to improved potency and selectivity, as well as favorable physicochemical properties. nih.gov The this compound scaffold combines the structural features of isoindolinone and piperidine, both of which are common motifs in bioactive compounds. The isoindolinone moiety itself is of significant biological importance. researchgate.net
The value of spirocyclic scaffolds in medicinal chemistry is underscored by their presence in numerous approved drugs and clinical candidates. nih.gov The development of synthetic methods to access diverse spirocyclic systems has been a major focus, further solidifying their role as privileged structures for the generation of compound libraries for drug screening. nih.gov
Rational Drug Design Principles for Developing Novel Therapeutic Agents
Rational drug design for derivatives of this compound and related scaffolds leverages structural information about the target protein to guide the design of potent and selective inhibitors.
One successful example of rational drug design involved a series of spiro[indoline-3,4'-piperidine]-2-ones, which are structural isomers of the title compound, as inhibitors of the c-Met receptor tyrosine kinase. google.com Deregulation of c-Met is implicated in various cancers, making it an attractive therapeutic target. google.com The design strategy focused on creating novel c-Met inhibitors, and the resulting compounds showed significant inhibitory effects in both biochemical and cell-based assays. google.com Molecular docking studies were employed to understand the binding mode of these compounds and to explain the molecular basis for their activity, further guiding the design of more potent analogs. google.com
In another example, novel indol-2-yl-carbonyl-spiro-piperidine derivatives were designed as V1a receptor antagonists for the potential treatment of anxiety and depressive disorders. nih.gov The design of these compounds was based on the hypothesis that the spiro-piperidine scaffold could effectively mimic the conformation of known V1a antagonists. This work led to the identification of compounds with V1a receptor antagonist activity. nih.gov
Target-based design: Utilizing knowledge of the target's binding site to design complementary ligands.
Scaffold hopping: Replacing a known core structure with a novel scaffold, such as a spiro-piperidine, to improve properties or explore new intellectual property space.
Conformational constraint: Using the rigid spirocyclic framework to lock the molecule in a bioactive conformation, which can enhance binding affinity and selectivity.
Development of Fluorescent Ligands as Probes for Receptor Characterization
Fluorescent ligands are invaluable tools for studying receptor biology, enabling techniques such as flow cytometry and confocal microscopy. The development of fluorescent probes based on scaffolds closely related to this compound has been successfully demonstrated.
Researchers have developed novel fluorescent ligands for sigma (σ) receptors, which are targets of interest for cancer and neurodegenerative diseases, by functionalizing the N-butyl-3H-spiro[isobenzofuran-1,4'-piperidine] scaffold with various fluorophores. unito.itacs.org This scaffold is a close analog of this compound, with the carbonyl group of the isoindolinone replaced by an oxygen atom in the isobenzofuran (B1246724) ring.
The synthetic strategy involved coupling the spiro[isobenzofuran-1,4'-piperidine] core with an indole (B1671886) moiety, which was then further functionalized with fluorescent tags. unito.it This approach yielded a series of fluorescent ligands with nanomolar affinity for σ receptors, with emissions spanning from the green to the near-infrared spectrum. unito.it
Two notable compounds from this research, compound 19 and compound 29 , were extensively characterized. unito.it These ligands exhibited a favorable balance of pharmacodynamic and photophysical properties. unito.it For instance, the Cy-5-bearing ligands 19 and 29 demonstrated high quantum yields, making them suitable for fluorescence-based assays. Their specificity for the σ2 receptor was confirmed through studies in breast adenocarcinoma cell lines using flow cytometry and confocal microscopy. unito.it This work resulted in the first reported red-emitting fluorescent ligands for the σ2 receptor, providing powerful tools for its characterization. unito.itacs.org
The successful development of these fluorescent probes from a closely related spiro-piperidine scaffold suggests that the this compound core could also serve as a valuable template for creating novel fluorescent ligands for a variety of biological targets.
Patent Landscape and Intellectual Property Analysis of Spiro Isoindoline 1,4 Piperidin 3 One
Review of Patented Synthetic Routes and Methodologies
The synthesis of the spiro[isoindoline-1,4'-piperidin]-3-one core and its derivatives is a key aspect of the patent literature, with several methodologies being protected. A central patent in this area, WO2005082887A1, which focuses on derivatives as poly(ADP-ribose) polymerase (PARP) inhibitors, provides a detailed synthetic route. The general approach involves the construction of the isoindolinone ring system onto a pre-existing piperidine (B6355638) moiety.
A common patented strategy commences with the reaction of 2-formylbenzoic acid with a suitable piperidine derivative. For instance, the synthesis of the core structure can be achieved through the reductive amination of 2-formylbenzoic acid with 4-aminopiperidine (B84694) derivatives. Subsequent intramolecular cyclization, often facilitated by dehydrating agents or by forming an intermediate ester or amide followed by cyclization, yields the this compound scaffold.
Further diversification of the molecule, as claimed in various patents, is typically achieved by modifying the piperidine nitrogen. This is often accomplished through standard N-alkylation or N-acylation reactions. For example, reacting the parent this compound with various alkyl halides or acyl chlorides in the presence of a base leads to a library of patented N-substituted derivatives.
While the primary patents lay out these fundamental routes, related patent literature on spiroindoline compounds also describes alternative approaches, such as those employing the Fischer indole (B1671886) synthesis for related spiro[indoline-3,4'-piperidine] (B44651) structures. google.com Another patented method of relevance involves the use of piperidin-4-ones as key intermediates for the construction of various spiro compounds.
Below is a table summarizing a representative patented synthetic methodology for a derivative of this compound.
| Step | Starting Materials | Key Reagents and Conditions | Intermediate/Product | Patent Reference |
| 1 | 2-Formylbenzoic acid, 4-Amino-1-benzylpiperidine | Sodium triacetoxyborohydride, Dichloromethane | 2-((1-Benzylpiperidin-4-ylamino)methyl)benzoic acid | WO2005082887A1 |
| 2 | 2-((1-Benzylpiperidin-4-ylamino)methyl)benzoic acid | Heat (e.g., in toluene (B28343) with azeotropic removal of water) or acid/base catalysis | 2'-Benzylthis compound | WO2005082887A1 |
| 3 | 2'-Benzylthis compound | Palladium on carbon, Hydrogen gas | This compound | WO2005082887A1 |
| 4 | This compound | Substituted benzoyl chloride, Triethylamine, Dichloromethane | N'-Acyl this compound derivatives | WO2005082887A1 |
Analysis of Therapeutic Applications and Claims in Patent Literature
The vast majority of patents centered on the this compound scaffold claim its utility as an inhibitor of poly(ADP-ribose) polymerase (PARP). PARP is a family of enzymes involved in DNA repair, and its inhibition is a clinically validated strategy for cancer therapy, particularly in tumors with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations.
The primary claims in patents such as WO2005082887A1 and the related US20070149557A1 are for the use of these compounds in treating cancer. The claims often specify various cancer types, including breast, ovarian, prostate, and pancreatic cancers. The patents also frequently include claims for the use of these compounds in combination with other anticancer agents, such as chemotherapy or radiation, to enhance their efficacy.
Beyond oncology, some patents broaden the therapeutic claims to other conditions where PARP inhibition may be beneficial. These include inflammatory diseases, such as rheumatoid arthritis, and neurodegenerative disorders. The rationale for these claims is based on the role of PARP in cellular stress and inflammatory processes.
While the core focus for this specific spiro-isoindolinone is PARP, the broader class of spiro-piperidine compounds has been patented for a range of other therapeutic targets. For instance, related spiro[indoline-3,4'-piperidine] derivatives have been claimed as antidepressants, anticonvulsants, and tranquilizers. google.com Other patents describe indol-2-yl-carbonyl-spiro-piperidine derivatives as vasopressin V1a receptor antagonists for the potential treatment of anxiety and depressive disorders. google.com These varied applications underscore the versatility of the spiro-piperidine motif in drug discovery.
The following table outlines the key therapeutic claims found in the patent literature for this compound and its derivatives.
| Patent ID | Assignee | Primary Therapeutic Claim | Specific Indications Claimed |
| WO2005082887A1 | Kudos Pharmaceuticals Ltd. | Inhibition of Poly(ADP-ribose) polymerase (PARP) | Cancer (e.g., breast, ovarian, prostate), inflammatory diseases, neurodegenerative diseases |
| US20070149557A1 | Kudos Pharmaceuticals Ltd. | Inhibition of Poly(ADP-ribose) polymerase (PARP) | Cancer, potentiation of anti-cancer agents |
| CN104177114A | Jiangsu Hendrui Medicine Co. Ltd. | PARP inhibitors | Cancer |
Emerging Trends and Gaps in the Intellectual Property Landscape for this compound Derivatives
An analysis of the patent landscape for this compound derivatives reveals several key trends and areas ripe for further innovation.
Emerging Trends:
Dominance of PARP Inhibition: The intellectual property is heavily concentrated on the role of these compounds as PARP inhibitors. This focus has led to the development of highly potent and selective molecules that have advanced into clinical trials. This trend highlights the success of structure-based drug design around this specific scaffold for this particular target.
Expansion of Therapeutic Indications: While cancer remains the primary focus, there is an emerging trend in the broader field of PARP inhibitors to explore their utility in other diseases. This includes neuroprotection after stroke, cardiovascular diseases, and diabetes-related complications. This suggests that the intellectual property for this compound derivatives could expand to cover these new uses.
Development of Next-Generation Compounds: More recent patent applications for related spiro-indoline structures are exploring their potential as inhibitors of other therapeutic targets, such as the kinesin motor protein KIF18A, also for applications in oncology. google.com This indicates a trend towards leveraging the spiro-piperidine scaffold to develop inhibitors for novel cancer targets beyond PARP.
Gaps in the Intellectual Property Landscape:
Limited Diversity of Biological Targets: Despite the versatility of the spiro-piperidine scaffold seen in other contexts, the intellectual property for the specific this compound core is narrowly focused on PARP. There is a significant gap and opportunity to explore the potential of this scaffold against other enzyme families or receptor classes.
Need for Novel Synthetic Methodologies: The foundational patents describe viable synthetic routes, but there is always a need for more efficient, cost-effective, and environmentally friendly ("green") manufacturing processes. A gap exists for process patents that could offer improvements in yield, scalability, or the use of less hazardous reagents.
Exploration of Drug Conjugates and Targeted Delivery: There is a gap in the patent literature concerning the use of this compound derivatives as payloads in antibody-drug conjugates (ADCs) or other targeted delivery systems. Given the potent cytotoxic effects of PARP inhibitors in certain contexts, conjugating them to a targeting moiety could enhance their therapeutic index and open up new intellectual property avenues.
Conclusion and Future Perspectives
Synthesis of Key Research Findings and Contributions to the Field
The primary contribution of the spiro[isoindoline-1,4'-piperidin]-3-one core lies in its role as a "privileged scaffold." This term denotes a molecular framework that is capable of binding to multiple, diverse biological targets, thereby serving as a rich source for drug discovery. researchgate.netresearchgate.net Research has established that derivatives of this scaffold possess a wide spectrum of pharmacological activities. The rigid spirocyclic nature of the molecule provides a well-defined conformational arrangement, which can lead to high-affinity interactions with biological receptors. researchgate.net
Key research findings have demonstrated the efficacy of derivatives in several critical therapeutic areas:
Oncology: A significant body of research has focused on the anticancer potential of compounds incorporating the spiro-piperidine framework. nih.gov Derivatives have been synthesized that exhibit potent antiproliferative properties against a range of human cancer cell lines, including breast (MCF7), colon (HCT116), skin (A431), and pancreatic (PaCa2) cancers. nih.gov The mechanism of action for some of these compounds involves the inhibition of key signaling pathways, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which are crucial for tumor growth and angiogenesis. nih.gov
Central Nervous System (CNS) Disorders: The scaffold has proven to be a valuable template for agents targeting CNS receptors. Synthetic derivatives have been identified as potent ligands for the 5-HT6 serotonin (B10506) receptor, a target of interest for treating cognitive disorders and neurodegenerative diseases. mdpi.com Furthermore, related spiro-piperidine structures have been developed as antagonists for the vasopressin V1a receptor, indicating potential applications in the treatment of anxiety and depressive disorders. google.com
Sigma (σ) Receptor Modulation: The closely related spiro[isobenzofuran-1,4′-piperidine] structure has been instrumental in developing high-affinity probes for σ1 and σ2 receptors. acs.orgnih.gov These receptors are implicated in a variety of conditions, including cancer and Alzheimer's disease, making spiro-piperidine derivatives valuable tools for both therapeutic intervention and diagnostic imaging. nih.gov
Antiviral Applications: In response to global health challenges, the versatility of the scaffold has been explored for antiviral properties. Certain spiro-indolinone derivatives have been investigated for their potential activity against SARS-CoV-2, highlighting the broad utility of this chemical class. nih.gov
The research contributions are summarized in the table below, showcasing the diverse biological targets and potential applications stemming from this core structure.
| Derivative Class | Biological Target(s) | Potential Therapeutic Application |
| Dispiro[indoline-pyrrolidine-piperidine]diones | EGFR, VEGFR-2 | Anticancer (Breast, Colon, Pancreatic) nih.gov |
| Spiro[indoline-pyrrolidine]-based compounds | 5-HT6 Receptor | CNS Disorders, Cognitive Enhancement mdpi.com |
| Indol-2-yl-carbonyl-spiro-piperidines | Vasopressin V1a Receptor | Anxiety, Depression google.com |
| Spiro[isobenzofuran-piperidine] derivatives | Sigma (σ) Receptors | Cancer, Alzheimer's Disease (Diagnostics & Therapeutics) acs.orgnih.gov |
| Spiro-3-indolin-2-ones | Not specified | Anti-SARS-CoV-2 nih.gov |
Identification of Emerging Avenues and Unexplored Research Directions for this compound
Despite extensive research, numerous avenues for the this compound scaffold remain to be explored. These emerging directions promise to unlock the full potential of this versatile chemical entity.
Exploration of New Therapeutic Targets: While oncology and CNS disorders have been primary focuses, the scaffold's proven ability to interact with diverse protein families suggests its potential in other areas. Unexplored therapeutic applications could include inflammatory diseases, metabolic disorders, and a broader range of infectious diseases. The inherent structural features could be leveraged to design inhibitors for enzymes like kinases, proteases, or epigenetic targets.
Development of Advanced Biological Probes: The successful creation of fluorescent ligands based on related spiro-piperidine scaffolds for sigma receptor imaging opens a significant avenue for research. acs.orgnih.gov Designing and synthesizing new derivatives of this compound tagged with fluorescent dyes, positron-emitting isotopes, or biotin (B1667282) could yield powerful chemical tools. These probes would enable real-time visualization of biological processes, aid in target validation, and facilitate the development of novel diagnostic agents.
Asymmetric Synthesis and Stereochemical Exploration: Many of the current synthetic routes produce racemic mixtures. The development of robust, stereoselective synthetic methods to access individual enantiomers of this compound derivatives is a critical unmet need. Since biological systems are chiral, individual enantiomers often exhibit profoundly different pharmacological activities and safety profiles. A systematic investigation into the structure-activity relationship of each stereoisomer could lead to the discovery of more potent and selective drug candidates with improved therapeutic indices.
Green and Efficient Synthetic Methodologies: The future of chemical synthesis lies in sustainable and efficient processes. Emerging avenues include the application of green chemistry principles to the synthesis of this scaffold. nih.gov This involves exploring methods such as mechanochemistry (ball milling), continuous flow reactions, and the use of eco-friendly solvents and catalysts to reduce waste, energy consumption, and cost, making the synthesis more scalable and environmentally benign. nih.govmdpi.com
Prognosis for the Future Impact of this compound in Pharmaceutical and Chemical Sciences
The future for the this compound scaffold appears exceptionally bright. Its established role as a privileged structure ensures its continued relevance in pharmaceutical research for years to come.
In the near term, the scaffold will likely serve as a foundational element in numerous drug discovery programs, particularly in the fields of oncology and neurology where it has already demonstrated significant promise. nih.govmdpi.com We can anticipate the publication of more focused structure-activity relationship (SAR) studies and lead optimization efforts aimed at advancing current preclinical candidates toward clinical trials.
Looking further ahead, the impact of this scaffold will be amplified by advancements in chemical synthesis and computational chemistry. As asymmetric and green synthetic methodologies become more refined, chemists will be able to produce vast and diverse libraries of enantiomerically pure this compound derivatives. nih.gov These libraries will be invaluable for high-throughput screening campaigns against novel and challenging biological targets, significantly accelerating the pace of drug discovery.
Furthermore, the rigid conformational nature of the spirocyclic system makes it an ideal subject for computational modeling and in silico drug design. Improved algorithms and greater computing power will allow researchers to more accurately predict the binding modes and affinities of these derivatives, enabling a more rational, hypothesis-driven approach to drug design and reducing the reliance on costly and time-consuming empirical screening.
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis yield of Spiro[isoindoline-1,4'-piperidin]-3-one derivatives under green chemistry conditions?
- Methodological Answer : Utilize solvent systems like [NMP]H₂PO₄ in aqueous ethanol at 80°C, as demonstrated for analogous spiro compounds, which achieve yields up to 92% . Reaction monitoring via TLC and purification through recrystallization in ethanol ensures high purity (>90%) .
Q. What analytical techniques are recommended for confirming the structural integrity of this compound derivatives?
- Methodological Answer : Combine ¹H NMR, ¹³C NMR, and IR spectroscopy to validate core spirocyclic frameworks. Mass spectrometry (MS) further confirms molecular weight, while melting point analysis (e.g., 242–361°C for related derivatives) provides additional purity verification .
Q. How should solubility challenges be addressed during in vitro testing of this compound analogs?
- Methodological Answer : Prepare stock solutions in DMSO (10 mM) and dilute with aqueous buffers containing co-solvents like PEG-300 or Tween-80. Pre-screen solubility using dynamic light scattering (DLS) to avoid precipitation in biological assays .
Q. What strategies are effective for resolving contradictions in pharmacological data across different this compound derivatives?
- Methodological Answer : Perform dose-response studies across multiple cell lines to account for variability in membrane permeability or target expression. Cross-validate results using orthogonal assays (e.g., fluorescence-based detection vs. enzymatic activity) .
Advanced Research Questions
Q. How can computational modeling predict the bioactivity of novel this compound analogs?
- Methodological Answer : Employ density functional theory (DFT) to analyze electronic properties of the spirocyclic core. Molecular docking studies with homology-modeled receptors (e.g., GPCRs) can prioritize analogs for synthesis .
Q. What role do substituent variations play in the fluorescence properties of this compound-based probes?
- Methodological Answer : Introduce electron-donating groups (e.g., -OCH₃) to enhance quantum yield, as seen in xanthene-spiro hybrids. Monitor emission shifts via UV-Vis and fluorescence spectroscopy in pH-controlled environments .
Q. How can researchers ensure batch-to-batch consistency in this compound derivatives for preclinical studies?
- Methodological Answer : Implement strict quality control (QC) protocols, including HPLC purity checks (>98%) and elemental analysis. Track stability under storage conditions (2–8°C, desiccated) to prevent degradation .
Q. What are the implications of stereochemistry on the reactivity of this compound intermediates?
- Methodological Answer : Use chiral HPLC or X-ray crystallography to resolve enantiomers. Kinetic studies under varying temperatures and catalysts (e.g., chiral auxiliaries) can optimize stereoselective synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
